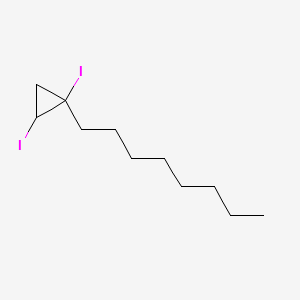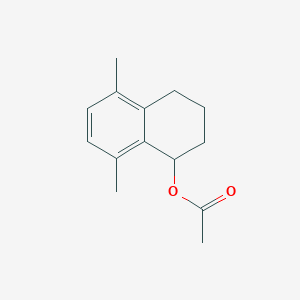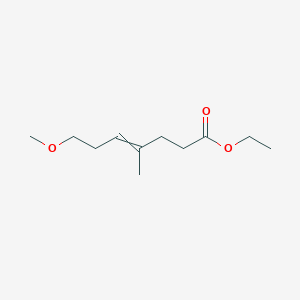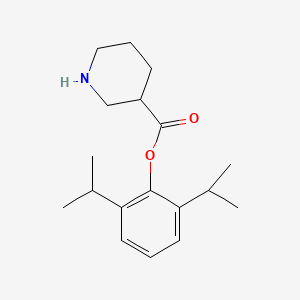![molecular formula C14H23N3O B15160171 N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea CAS No. 142031-45-6](/img/structure/B15160171.png)
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety attached to a propyl chain, which is further linked to a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea typically involves the reaction of 3-(3-methylphenyl)propylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be represented as follows:
[ \text{3-(3-Methylphenyl)propylamine} + \text{Isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
科学研究应用
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3-{[3-(4-Methylphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(2-Methylphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(3-Ethylphenyl)propyl]amino}propyl)urea
Uniqueness
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and physical properties to the compound
属性
CAS 编号 |
142031-45-6 |
|---|---|
分子式 |
C14H23N3O |
分子量 |
249.35 g/mol |
IUPAC 名称 |
3-[3-(3-methylphenyl)propylamino]propylurea |
InChI |
InChI=1S/C14H23N3O/c1-12-5-2-6-13(11-12)7-3-8-16-9-4-10-17-14(15)18/h2,5-6,11,16H,3-4,7-10H2,1H3,(H3,15,17,18) |
InChI 键 |
QVDQPLAZWNVPIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCCNCCCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)

![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)




![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)

